molecular formula C23H29ClO5 B12890913 Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)- CAS No. 86832-77-1

Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-

Cat. No.: B12890913
CAS No.: 86832-77-1
M. Wt: 420.9 g/mol
InChI Key: VGYPZLGWVQQOST-UAUIHIKDSA-N
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Chemical Reactions Analysis

Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .

Biological Activity

Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, commonly referred to as DL-Ascofuranone , is a synthetic compound with significant biological activities. This article delves into its various biological properties, including its antimicrobial effects, potential applications in cancer therapy, and insecticidal properties.

Molecular Information:

  • Molecular Formula: C23H31ClO5
  • Molar Mass: 422.94 g/mol
  • CAS Number: 51759-79-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives. The compound has demonstrated effectiveness against various bacterial strains, particularly in combination with traditional antibiotics.

Key Findings:

  • Antibacterial Effects:
    • Benzaldehyde exhibited antibacterial activity against Staphylococcus aureus, reducing the minimum inhibitory concentration (MIC) of norfloxacin from 256 μg/mL to 128 μg/mL when used in conjunction with the antibiotic .
    • It was also effective against Bacillus anthracis and Citrobacter youngae, with MIC values recorded at 8.0 mM and 10.0 mM respectively .
  • Mechanism of Action:
    • The antibacterial action is attributed to the interaction of phenolic hydroxyls with the bacterial plasma membrane, leading to cell death through membrane disintegration and intracellular coagulation .
    • Benzaldehyde was found not to inhibit efflux pumps but may influence other resistance mechanisms by altering bacterial permeability .
  • Synergistic Effects:
    • Studies indicated that benzaldehyde can enhance the efficacy of antibiotics like ciprofloxacin and norfloxacin by changing the bacterial membrane's permeability, thus facilitating greater antibiotic uptake .

Antitumor Activity

Benzaldehyde derivatives have been explored for their potential antitumor effects. DL-Ascofuranone has shown promise in inhibiting cancer cell growth through several mechanisms:

Mechanisms of Antitumor Activity:

  • Cell Cycle Arrest:
    • Induces cell cycle arrest in cancer cells, preventing proliferation.
  • Inhibition of Mitochondrial Respiration:
    • Disrupts energy production in cancer cells, leading to reduced viability.
  • Suppression of Angiogenesis:
    • Inhibits the formation of new blood vessels that supply tumors.

Insecticidal Properties

Benzaldehyde has also been noted for its insecticidal activity against various insect species:

Toxicity Studies:

  • Toxicity Against Insects:
    • An LC50 value of 1.60 mg/mL was determined for Drosophila melanogaster, indicating significant toxicity levels .
    • Other studies report its effectiveness against mosquito species such as Aedes aegypti and Culex quinquefasciatus.

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism/Notes
AntibacterialEffective against multiple strainsDisrupts plasma membrane; enhances antibiotic efficacy
AntitumorInduces cell cycle arrestInhibits mitochondrial respiration; suppresses angiogenesis
InsecticidalHigh toxicitySignificant effects on various insect species

Properties

CAS No.

86832-77-1

Molecular Formula

C23H29ClO5

Molecular Weight

420.9 g/mol

IUPAC Name

5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+

InChI Key

VGYPZLGWVQQOST-UAUIHIKDSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O

Origin of Product

United States

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